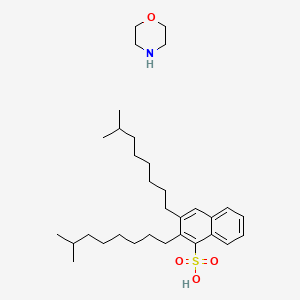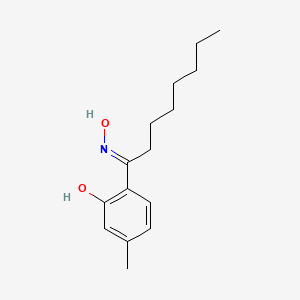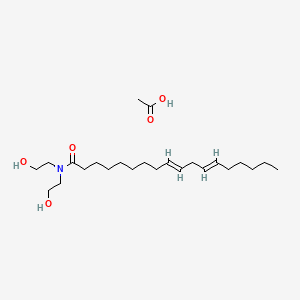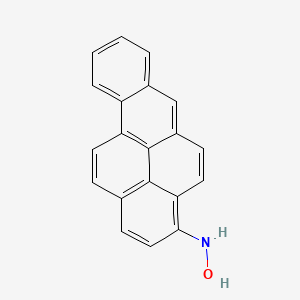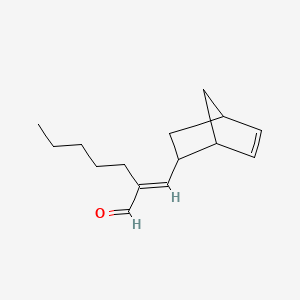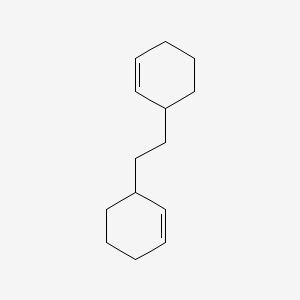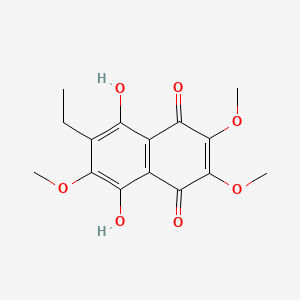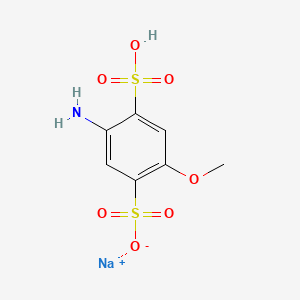
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate is a chemical compound with the molecular formula C7H9NO7S2. It is known for its unique structure, which includes both amino and methoxy functional groups attached to a benzene ring, along with two sulfonate groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate typically involves the sulfonation of 2-amino-5-methoxybenzenesulfonic acid. The process includes the following steps:
Sulfonation: 2-amino-5-methoxybenzenesulfonic acid is treated with sulfur trioxide or chlorosulfonic acid to introduce the second sulfonate group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated control systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonate groups can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced sulfonate groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-amino-5-methoxybenzenesulfonate
- Sodium 2-amino-4-methoxybenzenesulfonate
- Sodium 2-amino-5-methylbenzenesulfonate
Uniqueness
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate is unique due to the presence of two sulfonate groups, which impart distinct chemical properties such as increased solubility and reactivity. This makes it more versatile in various applications compared to similar compounds with only one sulfonate group.
Propriétés
Numéro CAS |
83763-33-1 |
|---|---|
Formule moléculaire |
C7H8NNaO7S2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
sodium;5-amino-2-methoxy-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C7H9NO7S2.Na/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14;/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14);/q;+1/p-1 |
Clé InChI |
RHHHGLCTQKINES-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


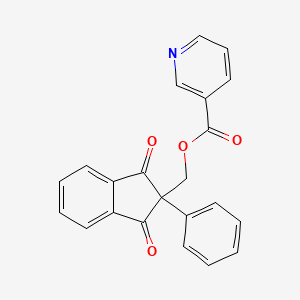

![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)


